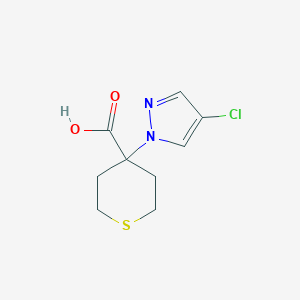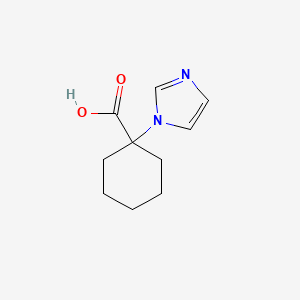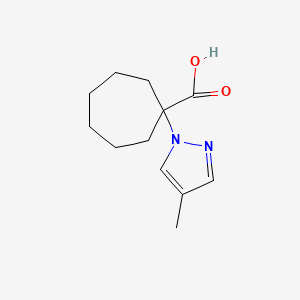
4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound is also known as CP-690,550 and belongs to the class of Janus kinase (JAK) inhibitors.
作用機序
The mechanism of action of 4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid involves the inhibition of JAK enzymes, specifically JAK1 and JAK3. These enzymes are involved in the signaling pathways of various cytokines and growth factors, including interleukin-2 (IL-2), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). By inhibiting these enzymes, the compound can block the downstream signaling pathways and reduce inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its JAK inhibitory activity. The compound can reduce the production of pro-inflammatory cytokines, such as IL-2, IL-6, and IFN-γ, and increase the production of anti-inflammatory cytokines, such as IL-10. This leads to a reduction in inflammation and immune response, which can provide relief from the symptoms of autoimmune diseases.
実験室実験の利点と制限
The primary advantage of 4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid in lab experiments is its potent JAK inhibitory activity. The compound can be used to study the role of JAK enzymes in various signaling pathways and diseases. However, one limitation of the compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on 4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid. One direction is to explore its potential applications in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to investigate its role in cancer therapy, as JAK enzymes have been shown to play a role in tumor growth and metastasis. Additionally, researchers can explore the use of this compound in combination with other drugs to enhance its therapeutic potential and reduce side effects.
合成法
The synthesis of 4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid involves the reaction of 4-chloropyrazole with 2-chlorothiophene-3-carboxylic acid in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent, such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA), at an elevated temperature. The resulting product is then purified by column chromatography or recrystallization to obtain the final product.
科学的研究の応用
The primary application of 4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid is in the field of medicinal chemistry. The compound is a potent JAK inhibitor that has been shown to have therapeutic potential in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound works by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. By blocking the JAK enzymes, the compound can reduce inflammation and suppress the immune system, thereby providing relief from the symptoms of autoimmune diseases.
特性
IUPAC Name |
4-(4-chloropyrazol-1-yl)thiane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-7-5-11-12(6-7)9(8(13)14)1-3-15-4-2-9/h5-6H,1-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWUXQVXIICKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C(=O)O)N2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Chlorophenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7628237.png)
![3-[(4-Bromophenyl)methylsulfonyl]propan-1-ol](/img/structure/B7628238.png)

![4-(1,4-Diazepan-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7628268.png)
![2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7628274.png)
![[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7628281.png)
![2-[4-(4-Chlorophenyl)butanoylamino]-2-methylpropanoic acid](/img/structure/B7628283.png)




![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)
